Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-
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Overview
Description
3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(MORPHOLIN-4-YL)PROPAN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, a morpholine ring, and a propanone group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(MORPHOLIN-4-YL)PROPAN-1-ONE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Sulfanyl Group: The tetrazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Propanone Group: The resulting intermediate is further reacted with a morpholine derivative and a suitable ketone to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(MORPHOLIN-4-YL)PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(MORPHOLIN-4-YL)PROPAN-1-ONE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(MORPHOLIN-4-YL)PROPAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: The compound may modulate biochemical pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(PIPERIDIN-4-YL)PROPAN-1-ONE: Similar structure but with a piperidine ring instead of a morpholine ring.
3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(PYRROLIDIN-4-YL)PROPAN-1-ONE: Similar structure but with a pyrrolidine ring.
Uniqueness
3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(MORPHOLIN-4-YL)PROPAN-1-ONE is unique due to its combination of a tetrazole ring, a sulfanyl group, and a morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H15N5O2S |
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Molecular Weight |
257.32 g/mol |
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C9H15N5O2S/c1-13-9(10-11-12-13)17-7-2-8(15)14-3-5-16-6-4-14/h2-7H2,1H3 |
InChI Key |
WQISIWRMYNVZJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCC(=O)N2CCOCC2 |
Origin of Product |
United States |
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